molecular formula C21H22N6O B11154301 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11154301
M. Wt: 374.4 g/mol
InChI Key: XIIRQEBGVCMEBG-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyridine and pyrazole rings are then introduced through subsequent reactions involving appropriate aldehydes and hydrazines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxide.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield benzimidazole N-oxide, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function . The pyridine and pyrazole rings can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including enzyme inhibition and receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound that forms the core structure of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide.

    Pyridine: Another core structure that is part of the compound.

    Pyrazole: A five-membered ring that is also a key component of the compound.

Uniqueness

This compound is unique due to its combination of three different heterocyclic rings, which confer a range of chemical and biological properties

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O/c28-21(19-14-18(26-27-19)15-8-5-7-12-22-15)23-13-6-1-2-11-20-24-16-9-3-4-10-17(16)25-20/h3-5,7-10,12,14H,1-2,6,11,13H2,(H,23,28)(H,24,25)(H,26,27)

InChI Key

XIIRQEBGVCMEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

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